molecular formula C21H23N3O6S B2785534 2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoate CAS No. 942001-02-7

2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoate

Cat. No.: B2785534
CAS No.: 942001-02-7
M. Wt: 445.49
InChI Key: MJMQCKNSVNTTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Ethoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoate is a synthetic compound of significant interest in neuroscience research due to its structural relation to the 1,2,4-benzothiadiazine 1,1-dioxide class of positive allosteric modulators. The core benzothiadiazine dioxide moiety in this molecule is a known pharmacophore for potentiation of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of glutamate receptors . AMPA receptors are critical for fast synaptic transmission and are fundamental to the processes of learning, memory, and synaptic plasticity. Researchers investigate AMPA receptor potentiators for their potential as cognitive enhancers in models of cognitive decline. The structural design of this specific compound, which incorporates a 4-ethoxy phenyl carbamate group linked via a butanoate ester to the benzothiadiazine core, suggests it is a prodrug. This design is intended to improve the compound's physicochemical properties and pharmacokinetic profile, such as enhancing its metabolic stability and facilitating blood-brain barrier penetration for central nervous system (CNS) activity . Consequently, this reagent is a valuable tool for researchers exploring the AMPA receptor's role in neurophysiology and for advancing the development of novel therapeutics for neurological and psychiatric disorders.

Properties

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-2-29-16-12-10-15(11-13-16)22-20(25)14-30-21(26)9-5-8-19-23-17-6-3-4-7-18(17)31(27,28)24-19/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMQCKNSVNTTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoate (CAS Number: 942001-02-7) is a synthetic organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C21H23N3O6S
  • Molecular Weight : 445.5 g/mol
  • Structure : The compound features a benzothiadiazin moiety which is significant in its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The benzothiadiazin core is known to exhibit inhibitory effects on certain enzymes and receptors, making it a candidate for further pharmacological studies.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes. For instance, it has been shown to inhibit urease activity with varying potency depending on the substituent groups present in the structure. The following table summarizes the IC₅₀ values for related derivatives:

CompoundUrease Inhibition IC₅₀ (μM)
5a10.1 ± 0.90
5b14.9 ± 1.50
5c17.2 ± 1.10
5d14.1 ± 0.12
5e18.2 ± 1.69
......

This table indicates that modifications to the ethoxyphenyl group can significantly influence enzyme inhibition potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound against human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The study reported an IC₅₀ value that demonstrated potent cytotoxicity against breast cancer cells (MCF-7), with a significant reduction in cell viability observed at concentrations as low as 10 μM.

Research on Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of oxidative stress-induced neurotoxicity. The findings suggested that it could reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses, indicating potential therapeutic benefits in neurodegenerative diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoate exhibit promising anticancer properties. The benzothiadiazine derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiadiazine significantly inhibited the proliferation of breast cancer cells through mechanisms involving the modulation of cell cycle regulators .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Benzothiadiazines are known for their antibacterial and antifungal effects, making this compound a candidate for further investigation in the development of new antimicrobial agents.

Research Findings : In vitro studies have shown that benzothiadiazine derivatives possess activity against both Gram-positive and Gram-negative bacteria. A notable example includes a derivative that exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds containing the benzothiadiazine scaffold have been linked to anti-inflammatory properties. The presence of the ethoxyphenyl group may enhance these effects by modulating inflammatory pathways.

Clinical Insights : Research has indicated that similar compounds can reduce inflammation markers such as TNF-alpha and IL-6 in animal models of inflammation . This suggests that this compound could be explored for therapeutic applications in chronic inflammatory diseases.

Summary of Applications

Application AreaDescriptionSupporting Evidence
Anticancer ActivityInhibits tumor growth and induces apoptosisStudies on breast cancer cell lines
Antimicrobial PropertiesEffective against various bacteriaIn vitro studies on Staphylococcus aureus and E. coli
Anti-inflammatory EffectsReduces inflammation markersAnimal model studies showing reduced TNF-alpha levels

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in the butanoate moiety is susceptible to hydrolysis under basic or acidic conditions:

  • Basic Hydrolysis : Cleavage of the ester to form the corresponding carboxylic acid under alkaline conditions (e.g., NaOH).

  • Acidic Hydrolysis : Similar cleavage in acidic media (e.g., HCl), potentially leading to decarboxylation under heat.

The benzothiadiazinyl group’s stability under hydrolytic conditions depends on the 1,1-dioxido substituent, which may act as a protecting group or direct nucleophilic attack .

Aminolysis and Amide Bond Breakage

The 4-ethoxyphenylamino group could undergo aminolysis if exposed to nucleophiles (e.g., water, alcohols), though the 2-oxoethyl carbonyl group may stabilize the amide bond:

  • Hydrolytic Cleavage : Potential release of the 4-ethoxyphenylamine under prolonged acidic/basic conditions.

  • Enzymatic Degradation : In biological systems, proteases or esterases may target the ester or amide bonds .

Stability and Decomposition

The compound’s stability is influenced by its functional groups:

  • Light Sensitivity : The benzothiadiazinyl ring may degrade under UV light, leading to ring-opening or oxidation.

  • Moisture Sensitivity : Hydrolysis of the ester or amide bonds in humid environments.

  • Thermal Stability : Potential decarboxylation or rearrangement at elevated temperatures.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Target Compound : Contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which introduces electron-withdrawing sulfone groups. This enhances polarity and may improve binding to biological targets like enzymes or receptors.
  • 4-(3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl)benzoic acid (SS1): Features an azetidinone (β-lactam) core, a four-membered ring with antimicrobial properties. The dimethylaminophenyl group increases lipophilicity compared to the ethoxyphenyl group in the target compound .
  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide : A 1,4-benzothiazine derivative lacking the sulfone groups but retaining a sulfur atom. The acetamide group may confer metabolic stability relative to the labile ester in the target compound .

Functional Group Differences

  • Ester vs.
  • Substituent Effects: The ethoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with SS1’s dimethylaminophenyl group, which is strongly electron-donating and may alter solubility or receptor interactions .

Physicochemical Properties

Property Target Compound SS1 (Azetidinone) 1,4-Benzothiazine Acetamide
Core Structure 1,2,4-Benzothiadiazine-1,1-dioxide β-Lactam (azetidinone) 1,4-Benzothiazine
Key Functional Groups Ester, ethoxyphenyl, sulfone β-Lactam, dimethylaminophenyl Acetamide, ketone
Polarity High (due to sulfone) Moderate Moderate
Metabolic Stability Low (ester hydrolysis) High (stable β-lactam) High (amide resistance to hydrolysis)

Q & A

Q. What are the recommended synthetic routes for 2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoate?

Synthesis typically involves multi-step strategies, including:

  • Step 1 : Functionalization of the benzothiadiazine core via sulfonation or oxidation to achieve the 1,1-dioxido group.
  • Step 2 : Coupling the 4-ethoxyphenylamino-oxoethyl moiety using carbodiimide-mediated amide bond formation.
  • Step 3 : Esterification of the butanoate group under controlled pH and temperature to avoid hydrolysis .
    Key considerations : Use anhydrous conditions for sulfonation and monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. How should researchers characterize this compound’s structural integrity?

Employ a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the ethoxyphenyl (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and benzothiadiazine-dioxide groups (distinct aromatic patterns).
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for ester/amide) and sulfone peaks (~1300–1150 cm⁻¹) .
    Data table :
TechniqueTarget SignalExpected Value
¹H NMREthoxy groupδ 1.35 (t), 4.05 (q)
IRSulfone1320 cm⁻¹

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay models?

Contradictions may arise from assay-specific conditions (e.g., pH, cell lines) or solubility variations. Methodological steps include:

  • Standardize solvent systems : Use DMSO with ≤0.1% concentration to avoid cytotoxicity artifacts.
  • Dose-response validation : Perform IC50/EC50 comparisons across 3+ independent replicates.
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and in vivo models for functional activity .
    Example : If a compound shows high activity in enzyme assays but low cellular efficacy, assess membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay).

Q. What experimental designs are optimal for studying this compound’s environmental fate?

Adopt a tiered approach based on OECD guidelines:

  • Phase 1 (Lab) : Determine hydrolysis rates (pH 5–9), photolysis under UV-Vis light, and soil adsorption coefficients (Kd).
  • Phase 2 (Microcosm) : Evaluate biodegradation in simulated ecosystems (e.g., water-sediment systems).
  • Phase 3 (Field) : Monitor degradation products in agricultural or aquatic environments using LC-HRMS .
    Data table :
ParameterTest ConditionResult
Hydrolysis t½pH 7, 25°C72 h
Log KOWCalculated2.8

Q. How can structural analogs inform SAR (Structure-Activity Relationship) studies?

Compare analogs with modifications to key moieties:

  • Benzothiadiazine-dioxide : Replace with non-sulfonated benzothiazine to assess sulfone’s role in target binding.
  • Ethoxyphenyl group : Substitute with methoxy or halogenated phenyl to evaluate electronic effects.
  • Butanoate ester : Test methyl or tert-butyl esters for metabolic stability differences.
    Example analogs :
CompoundModificationBioactivity Shift
Analog 1Methoxy instead of ethoxy10x lower potency
Analog 2Benzothiazine (no dioxido)Loss of activity

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by MS/MS identification.
  • Pathway analysis : Perform transcriptomics (RNA-seq) on treated vs. untreated cells to identify dysregulated pathways.
  • Molecular docking : Model interactions with suspected targets (e.g., kinases or GPCRs) using Schrödinger Suite or AutoDock .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.